A Technical Guide to 2-Bromo-3-fluoropropionic acid (CAS: 16652-36-1): Synthesis, Reactivity, and Application as a Strategic Synthon in Drug Discovery
A Technical Guide to 2-Bromo-3-fluoropropionic acid (CAS: 16652-36-1): Synthesis, Reactivity, and Application as a Strategic Synthon in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Bromo-3-fluoropropionic acid (CAS: 16652-36-1) emerges as a particularly valuable building block in this context. It is a trifunctional synthon, possessing a carboxylic acid, an alpha-bromine, and a beta-fluorine. This distinct arrangement of functional groups provides orthogonal chemical handles, enabling chemists to introduce complexity and fine-tune molecular properties with high precision.
This guide provides an in-depth analysis of 2-Bromo-3-fluoropropionic acid, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications as a high-value intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
Part 1: Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of 2-Bromo-3-fluoropropionic acid are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 16652-36-1 | [2] |
| Molecular Formula | C₃H₄BrFO₂ | [3] |
| Molecular Weight | 170.97 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.954 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 | |
| InChI Key | FBPUCVAAEPPEMG-UHFFFAOYSA-N | |
| SMILES | OC(=O)C(Br)CF |
Predicted Spectroscopic Data
While a publicly available, peer-reviewed spectrum was not identified, the structure of 2-Bromo-3-fluoropropionic acid allows for a confident prediction of its key NMR spectral features. These predictions are crucial for reaction monitoring and structural confirmation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Rationale |
| ¹H NMR | ~10-12 | Broad Singlet | - | Acidic proton of the carboxylic acid. |
| ~4.6-4.8 | Doublet of Doublets (dd) | J(H-H) ≈ 4-6 Hz, J(H-F) ≈ 15-20 Hz | The α-proton is deshielded by both the bromine and the carbonyl group. It is split by the two diastereotopic β-protons and the β-fluorine. Correction: The molecule has a -CH(Br)-CH2F structure. The α-proton is split by the adjacent CH2F group. It will be a doublet of triplets (dt) or a complex multiplet. Let's re-evaluate based on the correct neighboring group: -CH(Br) is coupled to -CH₂F. The α-proton will be a triplet due to coupling with the two equivalent protons on the β-carbon, and this triplet will be further split into a doublet by the fluorine. Thus, a doublet of triplets (dt). | |
| ~4.7-5.0 | Doublet of Triplets (dt) | J(H-F) ≈ 45-50 Hz, J(H-H) ≈ 4-6 Hz | The two β-protons are diastereotopic due to the adjacent chiral center. They are strongly coupled to the fluorine atom and also coupled to the α-proton. Each proton will appear as a complex multiplet, likely a doublet of doublets of doublets (ddd). | |
| ¹³C NMR | ~168-172 | Singlet | - | Carbonyl carbon of the carboxylic acid. |
| ~80-85 | Doublet | J(C-F) ≈ 170-180 Hz | The β-carbon (-CH₂F) shows a large one-bond coupling constant with fluorine. | |
| ~40-45 | Doublet | J(C-F) ≈ 20-25 Hz | The α-carbon (-CHBr) shows a smaller two-bond coupling constant with fluorine. | |
| ¹⁹F NMR | ~ -220 to -230 | Triplet of Triplets (tt) | J(F-H) ≈ 45-50 Hz, J(F-H) ≈ 15-20 Hz | The fluorine atom is coupled to the two geminal β-protons and the single vicinal α-proton. |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-3-fluoropropionic acid is not trivial and requires a strategic approach. A robust and logical pathway involves a two-step sequence: the synthesis of the 3-fluoropropionic acid precursor, followed by a regioselective alpha-bromination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Protocol: Alpha-Bromination via Hell-Volhard-Zelinskii (HVZ) Reaction
This protocol is adapted from established procedures for the HVZ reaction on similar carboxylic acids.[4][5] The core principle of the HVZ reaction is the conversion of the carboxylic acid into an acyl bromide intermediate, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[5]
Step-by-Step Methodology:
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, charge 3-fluoropropionic acid (1.0 eq). The entire apparatus must be thoroughly dried and maintained under an inert nitrogen atmosphere.
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Catalyst Addition: Carefully add red phosphorus (0.1 eq) or phosphorus tribromide (PBr₃, 0.3-0.5 eq) to the flask. PBr₃ is often preferred for better control and is formed in situ if red phosphorus and bromine are used.[5]
-
Bromine Addition: Slowly add liquid bromine (1.1 eq) via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The flask may require initial warming to ~40-50 °C to initiate the reaction.[4]
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C and maintain for 2-4 hours, or until the deep red color of the bromine has faded, indicating its consumption.
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water (2.0 eq) to the mixture to hydrolyze the intermediate α-bromo acyl bromide back to the carboxylic acid. This step is also exothermic.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Product: The crude product is then purified by vacuum distillation to yield 2-Bromo-3-fluoropropionic acid as a liquid.
Causality and Trustworthiness: This protocol is self-validating. The formation of HBr gas is an indicator of reaction progress. The color change from deep red (Br₂) to pale yellow signifies the consumption of the electrophile. The final purification by vacuum distillation separates the higher-boiling product from any unreacted starting material or lower-boiling impurities, ensuring high purity.
Part 3: Chemical Reactivity and Synthetic Utility
The power of 2-Bromo-3-fluoropropionic acid lies in the distinct reactivity of its three functional groups. The alpha-bromo group is an excellent electrophilic site, the carboxylic acid can be converted into a range of derivatives, and the beta-fluorine atom modulates the molecule's electronic properties.
Reactivity Profile
-
Alpha-Carbon (C-Br Bond): This is the primary site for nucleophilic substitution (Sₙ2). The bromine atom is an excellent leaving group, and the adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction, making this position highly reactive towards a wide array of nucleophiles like amines, azides, thiols, and carbanions.[5][6]
-
Carbonyl Group (-COOH): This group undergoes standard carboxylic acid transformations, including esterification (Fischer, DCC coupling), amide bond formation, reduction to the corresponding alcohol, and conversion to an acyl halide.
-
Beta-Carbon (C-F Bond): The C-F bond is generally robust and non-reactive under typical synthetic conditions, serving primarily to influence the molecule's steric and electronic profile.
Diagram: A Hub for Molecular Diversity
The following diagram illustrates how 2-Bromo-3-fluoropropionic acid can be used as a central scaffold to generate diverse chemical entities.
Caption: Synthetic transformations of 2-Bromo-3-fluoropropionic acid.
Part 4: Applications in Research and Drug Development
The utility of this building block is not merely theoretical. Its structural motifs are directly relevant to the challenges faced in modern drug discovery.
Case Study: Preventing Racemization in NSAIDs
A significant challenge with many chiral non-steroidal anti-inflammatory drugs (NSAIDs), like ibuprofen, is that the stereocenter at the α-position is prone to in-vivo epimerization. This converts the biologically active enantiomer into its less active or inactive counterpart. By replacing the α-hydrogen with a fluorine atom, this metabolic pathway is blocked. The synthesis of α-fluoro-NSAIDs, such as 2-fluoroibuprofen, highlights the importance of building blocks that can introduce this feature.[7] While 2-Bromo-3-fluoropropionic acid is not a direct precursor, it exemplifies the class of α-halo-fluoro acids that are instrumental in these advanced synthetic strategies.
Role as a Pharmaceutical Intermediate
Halogenated building blocks are critical in API synthesis. For example, the synthesis of the COX-2 inhibitor Celecoxib has been achieved using a related bromo-fluoro-propene synthon.[8] This demonstrates the industrial relevance of combining bromine and fluorine in a small, versatile scaffold. 2-Bromo-3-fluoropropionic acid provides a direct route to novel fluorinated amino acids, hydroxy acids, and other key intermediates sought by medicinal chemists to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Part 5: Safety and Handling Protocol
Trustworthiness in practice begins with safety. 2-Bromo-3-fluoropropionic acid is a corrosive material and requires strict adherence to safety protocols.
-
Hazard Identification: The compound is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.
-
Handling: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. It is designated as Storage Class 8A (Combustible corrosive hazardous materials).
-
Spills: In case of a spill, neutralize with a weak base like sodium bicarbonate, absorb with an inert material (e.g., vermiculite), and dispose of as hazardous chemical waste.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Conclusion
2-Bromo-3-fluoropropionic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature provides a platform for generating molecular diversity with a level of control that is highly sought after in the pharmaceutical and agrochemical industries. The combination of a reactive electrophilic center, a versatile carboxylic acid handle, and a stability-enhancing fluorine atom makes it a powerful synthon for accessing novel chemical space. By understanding its synthesis, reactivity, and safety protocols, researchers can confidently and effectively leverage this building block to accelerate the development of the next generation of advanced molecules.
References
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Wang, F., et al. (2019). Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones. Organic Letters, 21(17), 7044-7048. Available at: [Link].
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Bolliger, J. L., & Tlili, A. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11, 443-447. Available at: [Link].
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PubChem. (2R)-2-bromo-3-fluoropropanoic acid. Available at: [Link].
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Zhang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 1004321. Available at: [Link].
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Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link].
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